17-Beta-Estradiol-3,17-beta-sulfate

Catalog No.
S598853
CAS No.
3233-70-3
M.F
C18H24O8S2
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17-Beta-Estradiol-3,17-beta-sulfate

CAS Number

3233-70-3

Product Name

17-Beta-Estradiol-3,17-beta-sulfate

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate

Molecular Formula

C18H24O8S2

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C18H24O8S2/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24)/t14-,15-,16+,17+,18+/m1/s1

InChI Key

VPLAJGAMHNQZIY-ZBRFXRBCSA-N

SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Synonyms

17beta-estradiol-3,17-disulfate, estradiol 3,17-disulfate, estradiol 3,17-disulfate, (17alpha)-isomer, estradiol 3,17-disulfate, dipotassium salt, (17beta)-isomer, estradiol 3,17-disulfate, disodium salt, (17beta)-isomer

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

17-Beta-Estradiol-3,17-beta-sulfate is a sulfated steroid derived from estradiol, characterized by the presence of sulfate groups attached to its steroid skeleton. This compound is classified as an organic sulfated steroid and is known for its hydrophobic nature. It is practically insoluble in water and exhibits a relatively neutral pH. The chemical formula for 17-Beta-Estradiol-3,17-beta-sulfate is C18H24O8S2C_{18}H_{24}O_{8}S_{2}, and its IUPAC name is [(1S,10R,11S,14S,15S)-15-methyl-5-(sulfooxy)tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-2,4,6-trien-14-yl]oxidanesulfonic acid .

  • Hydrolysis: This compound can undergo hydrolysis to yield estradiol and sulfate ions. This reaction is facilitated by enzymes such as steroid sulfatase .
  • Conversion to Estrone Sulfate: It can also be metabolized into estrone sulfate through enzymatic processes involving sulfotransferases .

These reactions highlight the dynamic nature of this compound in biological systems.

While 17-Beta-Estradiol-3,17-beta-sulfate itself is biologically inactive, it serves as a reservoir for estradiol, a potent estrogen. The conversion of this sulfate form into estradiol occurs via the action of steroid sulfatase, which can be significant for estrogen regulation in various tissues. The equilibrium between estradiol and its sulfate form plays a crucial role in endocrine functions and reproductive health .

The synthesis of 17-Beta-Estradiol-3,17-beta-sulfate typically involves:

  • Sulfation of Estradiol: The primary method includes the reaction of estradiol with sulfuric acid or sulfating agents to introduce sulfate groups at the 3 and 17 positions of the estradiol molecule. This reaction can be catalyzed by various sulfotransferases found in biological systems .

This synthetic pathway ensures the formation of the sulfate ester while maintaining the integrity of the steroid structure.

17-Beta-Estradiol-3,17-beta-sulfate has several applications:

  • Research Tool: It is used in studies related to estrogen metabolism and hormonal regulation.
  • Pharmaceutical Development: Understanding its role in estrogen dynamics aids in developing treatments for hormone-related disorders.
  • Endocrine Studies: It serves as a marker for assessing estrogen levels in biological samples .

Interaction studies of 17-Beta-Estradiol-3,17-beta-sulfate focus on its metabolic pathways and interactions with enzymes such as:

  • Steroid Sulfatase: This enzyme catalyzes the hydrolysis of the sulfate group, converting it back to active estradiol.
  • Estrogen Sulfotransferases: These enzymes facilitate the sulfation process from estradiol to its sulfate form, influencing its bioavailability and activity .

These interactions are vital for understanding hormonal balance and therapeutic interventions.

Several compounds share structural similarities with 17-Beta-Estradiol-3,17-beta-sulfate. Here are some notable examples:

Compound NameStructure TypeBiological Activity
Estrone SulfateSulfated SteroidInactive; precursor to estrone
EstradiolSteroidActive estrogen
EstriolSteroidActive estrogen
EstroneSteroidActive estrogen
Estradiol 3-glucuronideGlucuronideActive metabolite

Uniqueness of 17-Beta-Estradiol-3,17-beta-sulfate

What distinguishes 17-Beta-Estradiol-3,17-beta-sulfate from other similar compounds is its specific sulfation at both the 3 and 17 positions on the estradiol molecule. This dual modification influences its solubility properties and metabolic pathways significantly compared to other sulfated or glucuronidated estrogens. Furthermore, while it serves primarily as a storage form for active estradiol, it plays a critical role in maintaining estrogen balance within biological systems .

17-Beta-Estradiol-3,17-beta-sulfate, also known as estradiol disulfate, is a steroid sulfate derivative formed through the sulfation of 17-beta-estradiol at both the C3 and C17 positions [21]. The sulfation process involves the transfer of a sulfuryl group (-SO3) to the hydroxyl groups present at these positions, resulting in the formation of sulfate esters [14]. This chemical modification significantly alters the properties of the parent compound, increasing its water solubility and changing its biological activity profile [19].

The sulfation reaction at the C3 position occurs at the phenolic hydroxyl group of the estradiol molecule, while the C17 position involves the secondary alcohol group [20] [22]. These reactions follow distinct mechanistic pathways due to the different chemical environments of these functional groups [3]. The phenolic hydroxyl at C3 is generally more acidic and reactive toward sulfating agents compared to the secondary alcohol at C17, which influences the reaction kinetics and regioselectivity [1].

The general mechanism for sulfation involves nucleophilic attack by the hydroxyl oxygen on the sulfur atom of the sulfating agent, followed by the displacement of a leaving group [9]. This results in the formation of a sulfate ester bond with the release of the corresponding acid or salt [10]. The reaction typically proceeds through a transition state where the sulfur atom undergoes a change in hybridization [9].

Research has demonstrated that the sulfation at these positions can occur either simultaneously or sequentially, depending on the reaction conditions and sulfating agents employed [3]. Sequential sulfation often begins at the more reactive C3 phenolic position before proceeding to the C17 hydroxyl group [1]. However, under specific conditions, selective sulfation at either position can be achieved, allowing for the synthesis of monosulfated intermediates [1] [3].

Regioselective Sulfation Strategies Using Triethylamine-Sulfur Trioxide Complexes

Triethylamine-sulfur trioxide complex (TEA-SO3) has emerged as a valuable reagent for the regioselective sulfation of estradiol and related steroids [1]. This complex provides a milder and more controlled approach to sulfation compared to traditional sulfating agents such as sulfuric acid or chlorosulfonic acid [5]. The complex forms through the coordination of triethylamine with sulfur trioxide, which moderates the reactivity of the sulfur trioxide while maintaining its electrophilic character [5].

When estradiol is treated with triethylamine-sulfur trioxide complex in pyridine, selective sulfation can be achieved at specific hydroxyl groups [1]. Research has shown that reaction of estradiol-17-beta with triethylamine-sulfur trioxide in pyridine results predominantly in monosulfation at the C17-hydroxyl group, yielding 17-beta-sulfooxyestra-1,3,5(10)-trien-3-ol triethylammonium salt [1]. This regioselectivity is somewhat unexpected given the generally higher reactivity of the phenolic hydroxyl at C3 [1] [11].

The mechanism behind this regioselectivity involves complex interactions between the steroid substrate, the sulfating complex, and the solvent system [1]. Factors such as steric hindrance, hydrogen bonding networks, and electronic effects all contribute to the observed selectivity patterns [11]. The triethylamine component of the complex plays a crucial role in directing the sulfation by forming specific interactions with the steroid hydroxyl groups [5].

A study by Alshehri et al. demonstrated that tributylsulfoammonium betaine (TBSAB) could also provide regioselective sulfation of steroids including estradiol [23]. This reagent offers the advantage of producing the sulfated products as their biologically relevant sodium salts without requiring ion-exchange chromatography [23]. The regioselectivity observed with this reagent further supports the importance of the sulfating agent's structure in controlling the position of sulfation [23].

Table 1: Regioselective Sulfation of Estradiol Using Different Sulfating Agents

Sulfating AgentReaction ConditionsMajor ProductYield (%)Reference
TEA-SO3Pyridine, room temperature17-beta-sulfate75-85 [1]
SO3-pyridineDMF, room temperature3-sulfate90-95 [4]
TBSABPyridine, room temperature17-beta-sulfate70-80 [23]
TEA-SO3 (excess)Pyridine, elevated temperature3,17-disulfate60-70 [1]

The fusion of the 3-sulfate triethylammonium salt can lead to the formation of the 17-sulfate triethylamine salt, providing an alternative route to position-specific sulfated derivatives [1]. This approach demonstrates the versatility of triethylamine-sulfur trioxide complexes in the regioselective synthesis of estradiol sulfates [1] [5].

Protection-Deprotection Approaches for Disulfate Synthesis

The synthesis of 17-beta-estradiol-3,17-beta-sulfate often requires strategic protection and deprotection steps to achieve the desired disulfated product with high purity and yield [16]. Protection-deprotection strategies are particularly valuable when direct sulfation methods result in mixtures of products or when selective sulfation at one position is required before modification of the other [16].

A common approach involves the temporary protection of one hydroxyl group while the other undergoes sulfation, followed by deprotection and subsequent sulfation of the second position [16]. For example, the C3 phenolic hydroxyl can be protected with acetyl, benzyl, or silyl protecting groups, allowing for selective sulfation at C17 [16]. After the C17 sulfation is complete, the protecting group at C3 is removed, and the second sulfation reaction is performed [16].

Despite the success of direct sulfation strategies, the synthesis of complex molecules containing multiple sulfate groups presents significant challenges [16]. The insolubility of sulfated molecules in organic solvents and the limited development of water-based chemical transformations pose considerable hurdles in the synthesis of complex sulfated steroids like 17-beta-estradiol-3,17-beta-sulfate [16]. Additionally, the acid stability of sulfated molecules is often suspect, necessitating careful selection of reaction conditions during the deprotection steps [16].

Penney and Perlin described a strategy using phenyl chlorosulfate to introduce a masked sulfate in carbohydrates, which has been adapted for steroid sulfation [16]. In this approach, the phenyl group serves as a protecting group for the sulfate, which can be removed through catalytic hydrogenation under alkaline conditions [16]. The masked sulfate intermediate can withstand various transformations, including selective acid-hydrolysis, acetolysis, deacetylation, and fluoride-mediated removal of trialkylsilyl substituents [16].

For the synthesis of 17-beta-estradiol-3,17-beta-sulfate, a sequential protection-deprotection-sulfation strategy might involve:

  • Protection of the C3 phenolic hydroxyl with a suitable protecting group
  • Sulfation of the C17 hydroxyl using a sulfating agent such as triethylamine-sulfur trioxide
  • Deprotection of the C3 position
  • Sulfation of the now-exposed C3 hydroxyl to yield the disulfated product [16]

This approach allows for greater control over the sulfation process and can result in higher yields of the desired disulfated product compared to direct disulfation methods [16]. However, the additional steps involved in protection and deprotection can increase the complexity and duration of the synthesis [16].

Solid-Phase Synthesis Methodologies

Solid-phase synthesis represents an innovative approach for the preparation of 17-beta-estradiol-3,17-beta-sulfate and other steroid sulfates [6]. This methodology involves the covalent attachment of the steroid substrate to a solid support, followed by sequential chemical transformations and final cleavage to release the desired product [6]. The solid-phase approach offers several advantages over traditional solution-phase synthesis, including simplified purification procedures, the ability to use excess reagents to drive reactions to completion, and the potential for automation [6].

In the context of steroid sulfate synthesis, solid-phase methodologies typically begin with the immobilization of the steroid core onto a polymeric support, such as polystyrene beads with appropriate linkers [6]. The attachment point is carefully selected to allow for subsequent modifications at the desired positions [6]. For 17-beta-estradiol, attachment through an ether or ester linkage at one of the hydroxyl groups (typically C3) enables subsequent modification at the other position [6].

Waller and McLeod developed a simple method for the small-scale synthesis and solid-phase extraction purification of steroid sulfates that is particularly suitable for analytical laboratories [4] [17]. Their approach utilizes solid-phase extraction (SPE) for purification, a technique routinely used for sample preparation in analytical laboratories worldwide [4]. This method has been successfully applied to the synthesis of various steroid sulfates, including those of estradiol [4] [17].

The general procedure for solid-phase synthesis of 17-beta-estradiol-3,17-beta-sulfate involves:

  • Immobilization of estradiol or a protected derivative onto the solid support
  • Sequential sulfation of the exposed hydroxyl groups using appropriate sulfating agents
  • Cleavage of the product from the solid support under conditions that preserve the sulfate groups
  • Purification of the final product using solid-phase extraction or other suitable methods [4] [6]

A significant advantage of solid-phase synthesis is the ability to perform multiple reactions without intermediate purification steps, as excess reagents and byproducts can be simply washed away from the solid support [6]. This feature is particularly valuable for the synthesis of disulfated compounds like 17-beta-estradiol-3,17-beta-sulfate, where sequential sulfation steps are required [4] [6].

Waller and McLeod's approach demonstrates the feasibility of small-scale synthesis of steroid sulfates, with successful sulfation achieved even at the microgram level [4]. Their method involves treating the steroid with sulfur trioxide-pyridine complex in dimethylformamide, followed by purification using solid-phase extraction [4]. This approach has been shown to be effective for various steroid substrates, including those with complex substitution patterns [4].

Enzymatic Sulfation Catalyzed by Sulfotransferases

Enzymatic sulfation represents a biologically relevant pathway for the synthesis of 17-beta-estradiol-3,17-beta-sulfate, mimicking the natural processes that occur in living organisms [3] [8]. Sulfotransferase enzymes catalyze the transfer of a sulfuryl group from the universal sulfate donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl groups of estradiol, forming the corresponding sulfate esters [8] [9].

The enzymatic sulfation of estradiol is primarily catalyzed by two types of sulfotransferases: estrogen sulfotransferase (EST, also known as SULT1E1) and hydroxysteroid sulfotransferase (HSST) [8] [18]. These enzymes exhibit different specificities and kinetic properties, influencing the regioselectivity of the sulfation reaction [8] [18]. EST preferentially catalyzes the sulfation of the phenolic hydroxyl at C3, while HSST can sulfate both the C3 and C17 positions [18].

The mechanism of enzymatic sulfation involves the formation of a ternary complex between the enzyme, the sulfate donor (PAPS), and the steroid substrate [9] [10]. Within this complex, the hydroxyl group of estradiol acts as a nucleophile, attacking the sulfur atom of PAPS and displacing adenosine 3',5'-bisphosphate (PAP) as a leaving group [9] [10]. This results in the transfer of the sulfuryl group to estradiol, forming the sulfate ester [9] [10].

Research has demonstrated that sulfotransferases catalyze the transfer of a sulfonyl group through an in-line sulfonyl-transfer mechanism that is analogous to the phosphoryl transfer mechanism used by many kinases [7]. This mechanism involves a conserved lysine in the active PAPS binding site, which is analogous to a conserved lysine in the active ATP binding site of kinases [7]. Additionally, sulfotransferases have a highly conserved histidine in the active site that plays a crucial role in the catalytic process [7].

The enzymatic synthesis of 17-beta-estradiol-3,17-beta-sulfate typically occurs through sequential sulfation steps, with the formation of monosulfated intermediates before the disulfated product [3]. Evidence from enzymatic studies demonstrates the synthesis of three possible sulfate esters of estradiol-17-beta by microsome-free extracts, corresponding to the 3-sulfate, 17-sulfate, and disulfate forms [3]. The disulfate ester appears in trace amounts after 30 minutes of incubation and increases progressively with longer incubation times [3].

Table 2: Enzymatic Sulfation of Estradiol by Different Sulfotransferases

EnzymePreferred SubstrateMajor ProductKinetic ParametersReference
SULT1E1 (EST)Estradiol3-sulfateKm = 4-20 nM [8] [18]
SULT1A1Estradiol3-sulfate, 17-sulfateKm = 1-10 μM [18]
SULT2A1Estradiol17-sulfateKm = 0.5-5 μM [9]
Microsomal sulfotransferasesEstradiolMixed sulfatesVariable [3]

The hepatic phase II metabolism of 17β-estradiol-3,17β-sulfate represents a critical component of estrogen homeostasis and detoxification. This process involves multiple cytosolic sulfotransferase isoforms, each contributing distinct catalytic properties and tissue-specific expression patterns to the overall metabolic conversion of estradiol to its sulfated conjugates [1] [2].

The sulfotransferase family comprises several isoforms capable of catalyzing the sulfation of estradiol, with sulfotransferase 1E1 serving as the primary enzyme responsible for estrogen sulfation. This enzyme demonstrates exceptional affinity for 17β-estradiol, exhibiting a Michaelis-Menten constant of approximately 5 nanomolar, which enables efficient sulfation at physiologically relevant concentrations [2] [3]. The high catalytic efficiency of sulfotransferase 1E1 positions it as the predominant enzyme in hepatic estrogen sulfation, particularly when estradiol concentrations remain within the nanomolar range typically encountered in circulation [1] [2].

Sulfotransferase 1A1 functions as a secondary enzyme in estradiol sulfation, displaying moderate catalytic efficiency compared to sulfotransferase 1E1. This isoform exhibits broader substrate specificity, capable of sulfating various phenolic compounds in addition to estrogens. The thermal stability characteristics of sulfotransferase 1A1 closely resemble those of thermostable phenol sulfotransferase, suggesting shared structural and functional properties [1] [4]. The enzyme demonstrates significant correlation with estradiol sulfotransferase activity in human liver samples, with correlation coefficients exceeding 0.94 in comparative studies [1].

The dehydroepiandrosterone sulfotransferase, also designated as sulfotransferase 2A1, contributes to estrone sulfation with lesser involvement in estradiol metabolism. This enzyme exhibits preferential affinity for hydroxysteroids while maintaining capacity for estrogen sulfation under specific conditions [1] [4]. The hepatic expression of sulfotransferase 2A1 varies considerably among individuals, contributing to interindividual differences in estrogen sulfation capacity.

Table 1: Sulfotransferase Isoforms in Hepatic Phase II Metabolism of 17β-Estradiol-3,17β-Sulfate

EnzymeSubstrateKm (μM)Tissue ExpressionCatalytic EfficiencyClinical Significance
SULT1E117β-Estradiol0.005Liver, endometrium, placentaVery highPrimary estrogen sulfotransferase
SULT1E1Estrone0.17Liver, endometrium, placentaHighPrimary estrogen sulfotransferase
SULT1A117β-EstradiolHigher than SULT1E1Liver, breast, intestineModerateSecondary role in estrogen sulfation
SULT1A1EstroneHigher than SULT1E1Liver, breast, intestineModerateSecondary role in estrogen sulfation
SULT2A117β-EstradiolLower affinity than SULT1E1Liver, adrenalLowMinor role in estrogen sulfation
SULT2A1EstroneLower affinity than SULT1E1Liver, adrenalLowMinor role in estrogen sulfation

The hepatic metabolism of 17β-estradiol-3,17β-sulfate involves the cofactor 3'-phosphoadenosine-5'-phosphosulfate as the sulfate donor, with the reaction proceeding through nucleophilic attack on the sulfur atom of the cofactor. The resulting sulfated estradiol exhibits markedly increased water solubility compared to the parent compound, facilitating excretion through both renal and biliary pathways [5] [4]. The sulfation process effectively inactivates the estrogenic activity of 17β-estradiol by preventing binding to estrogen receptors, thereby serving as a crucial mechanism for estrogen regulation [2] [5].

The tissue-specific expression patterns of sulfotransferase isoforms contribute to localized regulation of estrogen activity. Sulfotransferase 1E1 expression demonstrates particular abundance in hepatic tissue, with additional expression in endometrial and placental tissues during specific physiological states [2] [6]. This distribution pattern enables tissue-specific modulation of estrogen availability, with hepatic sulfation serving as a systemic regulatory mechanism while peripheral sulfation provides localized control.

Enterohepatic Recirculation Dynamics

The enterohepatic recirculation of 17β-estradiol-3,17β-sulfate represents a sophisticated physiological mechanism that significantly extends the biological half-life of estrogens and maintains circulating hormone levels. This process involves coordinated interactions between hepatic uptake transporters, biliary excretion systems, intestinal deconjugation, and portal circulation, creating a dynamic equilibrium that regulates estrogen availability throughout the body [7] [8].

The initial phase of enterohepatic recirculation involves hepatic uptake of circulating estradiol sulfate conjugates through organic anion transporting polypeptides. These specialized transporters, including organic anion transporting polypeptide 1A2, organic anion transporting polypeptide 1B3, and organic anion transporting polypeptide 2B1, facilitate the cellular accumulation of estrone sulfate and related conjugates from the systemic circulation [9] [10]. The efficiency of this uptake process reaches approximately 75% of the presented load, demonstrating the remarkable capacity of hepatic transport systems [11].

Following hepatic uptake, estradiol sulfate conjugates undergo extensive metabolism through phase II conjugation reactions. The liver converts a substantial portion of the accumulated estradiol sulfate to glucuronide conjugates through the action of UDP-glucuronosyltransferase enzymes, particularly UDP-glucuronosyltransferase 2B7 and UDP-glucuronosyltransferase 1A1 [4] [12]. This metabolic transformation creates mixed conjugates such as estradiol 3-sulfate-17β-glucuronide, which represent the predominant forms excreted in bile [13] [14].

The biliary excretion phase involves active transport of estradiol conjugates through canalicular membrane transporters, primarily multidrug resistance-associated protein 2 and breast cancer resistance protein [15] [14]. These ATP-dependent efflux pumps facilitate the movement of conjugated estrogens from hepatocytes into bile, with excretion efficiency varying between 30-40% depending on the specific conjugate structure [13] [14]. The biliary excretion of estradiol 17β-glucuronide reaches approximately 79% of the administered dose within three hours, demonstrating the rapid and efficient nature of this transport process [14].

Table 2: Enterohepatic Recirculation Dynamics of 17β-Estradiol-3,17β-Sulfate

PhaseProcessKey Transporters/EnzymesEstimated PercentageTime Course
Hepatic UptakeOATP-mediated transportOATP1A2, OATP1B3, OATP2B1~75%Minutes
Hepatic ConjugationPhase II sulfation/glucuronidationSULT1E1, UGT1A1, UGT2B7~95%10-30 minutes
Biliary ExcretionMRP2/BCRP transportMRP2, BCRP~30-40%1-2 hours
Intestinal DeconjugationBacterial β-glucuronidase/sulfataseBacterial enzymes~80%2-6 hours
Intestinal ReabsorptionPassive diffusionNone specific~80%4-8 hours
Portal CirculationReturn to liverPortal vein~100%6-12 hours

The intestinal phase of enterohepatic recirculation involves bacterial deconjugation of estradiol conjugates through the action of β-glucuronidase and sulfatase enzymes produced by the gut microbiome. These bacterial enzymes hydrolyze the conjugated estrogens, releasing free estradiol and estrone for reabsorption [8] [16]. The efficiency of this deconjugation process reaches approximately 80% of the delivered conjugates, with the extent of hydrolysis influenced by intestinal pH, bacterial composition, and transit time [8] [17].

The deconjugated estrogens undergo passive reabsorption through the intestinal epithelium, with approximately 80% of the liberated hormones entering the portal circulation for return to the liver [8] [16]. This reabsorption process demonstrates particular efficiency for unconjugated estrogens, which readily cross lipid membranes compared to their hydrophilic conjugated counterparts. The reabsorbed estrogens then re-enter the hepatic circulation, where they become available for metabolic transformation and redistribution to target tissues.

The temporal dynamics of enterohepatic recirculation create oscillating patterns of estrogen availability that correlate with meal timing and gallbladder function. Studies in cholecystectomized versus intact subjects demonstrate that gallbladder storage and episodic release of bile influence the fluctuation patterns of plasma estrogen levels [8]. The complete recirculation cycle typically requires 6-12 hours, with multiple cycles contributing to the extended biological half-life of orally administered estrogens.

Microbial Degradation Pathways in Environmental Systems

The microbial degradation of 17β-estradiol-3,17β-sulfate in environmental systems represents a crucial mechanism for the removal of estrogenic compounds from aquatic and terrestrial ecosystems. Various bacterial strains have evolved sophisticated enzymatic pathways capable of utilizing estradiol sulfate as carbon and energy sources, contributing to the natural attenuation of endocrine disrupting compounds in the environment [18] [19] [20].

Serratia marcescens emerges as a particularly effective bacterial strain for estradiol sulfate degradation, demonstrating 71.2% degradation efficiency when cultured individually under optimal conditions. This gram-negative bacterium exhibits optimal activity at pH 7 and 30°C, with complete degradation cycles occurring within 48 hours of incubation [18]. The degradation pathway involves initial oxidation at the C17 position, converting estradiol to estrone, followed by hydroxylation reactions that introduce polar functional groups to facilitate further metabolism [18] [19].

Stenotrophomonas tumulicola represents another significant bacterial strain capable of estradiol sulfate degradation, achieving 69.4% degradation efficiency under similar optimal conditions. This bacterium demonstrates particular effectiveness when used in co-culture with Serratia marcescens, with combined bacterial populations achieving 93.6% degradation efficiency within 48 hours [18]. The synergistic interaction between these bacterial strains suggests complementary metabolic pathways that enhance overall degradation capacity.

Rhodococcus species demonstrate exceptional degradation capabilities, with Rhodococcus sp. ED55 achieving complete degradation of 5 mg/L estradiol within 4 hours under optimal conditions. This bacterial strain produces 17 distinct metabolites during the degradation process, indicating multiple metabolic pathways and extensive biotransformation capacity [19]. The rapid degradation kinetics and broad metabolic diversity of Rhodococcus species position them as particularly valuable for bioremediation applications.

Table 3: Microbial Degradation Pathways of 17β-Estradiol-3,17β-Sulfate in Environmental Systems

Bacterial StrainDegradation Efficiency (%)Optimal ConditionsPrimary MetabolitesEnvironmental SourceDegradation Pathway
Serratia marcescens71.2pH 7, 30°C, 48hEstrone, hydroxylated productsWastewaterOxidation at C17
Stenotrophomonas tumulicola69.4pH 7, 30°C, 48hEstrone, hydroxylated productsWastewaterOxidation at C17
Rhodococcus sp. ED55100 (5 mg/L in 4h)pH 7, 30°C, 4h17 identified metabolitesWWTP sedimentMultiple ring modifications
Novosphingobium sp.~80-90pH 7, 30°C, 24hEstrone, ring-opened productsActivated sludgeA-ring cleavage
Bacillus sp.~60-80pH 7, 28°C, 72hEstrone, catechol derivativesSoil/sedimentHydroxylation/oxidation

The environmental factors influencing microbial degradation include temperature, pH, oxygen availability, and nutrient concentrations. Optimal degradation typically occurs at neutral pH conditions, with temperatures ranging from 28-30°C providing maximal bacterial activity [18] [19]. The presence of oxygen appears crucial for most degradation pathways, as aerobic conditions facilitate the oxidative enzymes responsible for ring modifications and hydroxylation reactions.

The degradation pathways involve multiple enzymatic steps, beginning with deconjugation of the sulfate group through bacterial sulfatase enzymes. Following deconjugation, the liberated estradiol undergoes oxidation at the C17 position to form estrone, which serves as a central intermediate in subsequent metabolic transformations [18] [19]. Further degradation involves hydroxylation reactions that introduce additional polar groups, ring-opening reactions that cleave the steroid backbone, and ultimately complete mineralization to carbon dioxide and water.

The biodegradation kinetics demonstrate first-order decay patterns, with half-lives varying from hours to days depending on bacterial strain, environmental conditions, and initial estradiol concentrations [20]. Higher initial concentrations generally result in faster degradation rates, suggesting induction of specific degradative enzymes in response to substrate availability. The presence of sediment enhances degradation efficiency, likely due to increased bacterial populations and improved nutrient availability in sediment-associated biofilms.

Sulfatase-Mediated Reactivation to Free Estradiol

The sulfatase-mediated reactivation of 17β-estradiol-3,17β-sulfate to free estradiol represents a critical mechanism for the restoration of estrogenic activity from inactive sulfated precursors. This process involves multiple sulfatase enzymes with distinct tissue distributions, kinetic properties, and regulatory mechanisms that collectively control the availability of biologically active estradiol in target tissues [9] [21] [22].

Steroid sulfatase functions as the primary enzyme responsible for the hydrolysis of estradiol sulfate conjugates, catalyzing the removal of sulfate groups to regenerate free estradiol. This microsomal enzyme demonstrates broad substrate specificity, capable of hydrolyzing various steroid sulfates including estrone sulfate, dehydroepiandrosterone sulfate, and cholesterol sulfate [21] [22]. The enzyme exhibits Michaelis-Menten constants ranging from 0.5 to 2.0 μM for estradiol sulfate, indicating high affinity for its steroid substrates [23] [22].

The tissue distribution of steroid sulfatase encompasses multiple organs involved in estrogen metabolism and action, including liver, breast, endometrium, and placenta. Hepatic steroid sulfatase contributes to the systemic regulation of estrogen availability, while peripheral expression in hormone-responsive tissues enables localized control of estradiol concentrations [9] [21]. The enzyme demonstrates particular clinical significance in hormone-dependent malignancies, where increased steroid sulfatase activity correlates with enhanced tumor growth and reduced therapeutic response [9] [22].

Bacterial sulfatase enzymes contribute significantly to estradiol sulfate hydrolysis within the gastrointestinal tract, facilitating the enterohepatic recirculation of estrogens. These enzymes exhibit variable kinetic properties depending on bacterial species and environmental conditions, with optimal activity typically occurring at neutral pH and mesophilic temperatures [18] [17]. The bacterial sulfatase activity demonstrates nutrient-dependent regulation, with enzyme expression influenced by carbon source availability and metabolic state of the bacterial population.

Table 4: Sulfatase-Mediated Reactivation of 17β-Estradiol-3,17β-Sulfate to Free Estradiol

EnzymeSubstrateProductKm (μM)Tissue/LocationRegulationClinical Significance
Steroid Sulfatase (STS)E2-3-sulfate17β-Estradiol0.5-2.0Liver, breast, endometriumHormonal, tissue-specificPrimary reactivation enzyme
Bacterial SulfataseE2-sulfate conjugates17β-EstradiolVariableGut microbiomeNutrient-dependentEnterohepatic circulation
Arylsulfatase CE2-3-sulfate17β-Estradiol0.5-2.0Liver, steroidogenic tissuesTissue-specificHormone-dependent cancers
Intestinal SulfataseE2-sulfate conjugates17β-Estradiol5-20Intestinal mucosapH-dependentOral bioavailability

The regulation of sulfatase activity involves multiple mechanisms including hormonal control, tissue-specific expression patterns, and post-translational modifications. Estradiol itself can influence steroid sulfatase expression through estrogen receptor-mediated pathways, creating feedback loops that modulate enzyme activity in response to hormonal status [24] [22]. The enzyme expression demonstrates cell cycle-dependent variations, with increased activity during proliferative phases of tissue growth and development.

The clinical significance of sulfatase-mediated reactivation extends beyond normal physiology to encompass pathological conditions, particularly hormone-dependent cancers. Breast cancer tissues frequently demonstrate elevated steroid sulfatase activity, contributing to increased local estradiol concentrations that promote tumor growth and progression [9] [22]. The enzyme serves as a potential therapeutic target, with sulfatase inhibitors under development for cancer treatment applications.

The kinetic properties of sulfatase enzymes demonstrate substrate inhibition at high concentrations, suggesting allosteric regulation mechanisms that prevent excessive estradiol production. This inhibition pattern provides a regulatory mechanism that maintains estradiol concentrations within physiological ranges while preventing potentially harmful accumulation of active hormone [23] [22]. The enzyme kinetics also demonstrate temperature sensitivity, with optimal activity occurring at body temperature but significant reduction at elevated temperatures.

Interconversion with Estrone Sulfate and Glucuronide Conjugates

The interconversion of 17β-estradiol-3,17β-sulfate with estrone sulfate and glucuronide conjugates represents a complex metabolic network that governs estrogen homeostasis and facilitates the maintenance of circulating hormone pools. This intricate system involves multiple enzymatic pathways, transport mechanisms, and regulatory processes that collectively determine the distribution and availability of estrogenic compounds throughout the body [12] [25] [26].

Estrone sulfate functions as the most abundant circulating estrogen conjugate, maintaining plasma concentrations approximately 10-fold higher than unconjugated estrone. The formation of estrone sulfate occurs through the action of sulfotransferase 1E1 and sulfotransferase 1A1, with the former demonstrating higher catalytic efficiency for estrone sulfation [4] [2]. The interconversion between estradiol sulfate and estrone sulfate involves oxidation-reduction reactions catalyzed by 17β-hydroxysteroid dehydrogenase enzymes, which facilitate the equilibrium between these two sulfated estrogens [9] [10].

The glucuronidation pathways create additional conjugated forms including estradiol 17β-glucuronide and estradiol 3-glucuronide, which demonstrate distinct pharmacokinetic properties and biological activities. Estradiol 17β-glucuronide exhibits preferential biliary excretion, with approximately 70-80% of the administered dose appearing in bile within several hours [12] [14]. In contrast, estradiol 3-glucuronide demonstrates more limited biliary excretion but maintains longer plasma half-life, contributing to sustained circulating estrogen levels.

The formation of mixed conjugates such as estradiol 3-sulfate-17β-glucuronide represents a unique aspect of estrogen metabolism, combining both sulfation and glucuronidation on the same steroid molecule. These double conjugates exhibit enhanced water solubility and demonstrate preferential biliary excretion, with 60-70% of the administered dose appearing in bile [13] [14]. The formation of mixed conjugates involves sequential enzymatic reactions, with initial sulfation at the 3-position followed by glucuronidation at the 17β-position.

Table 5: Interconversion of 17β-Estradiol-3,17β-Sulfate with Other Estrogen Conjugates

Conjugate TypeFormation EnzymeHydrolysis EnzymePlasma Concentration (ng/mL)Half-life (hours)Biliary Excretion (%)Enterohepatic Recirculation
Estrone SulfateSULT1E1, SULT1A1STS10-10010-1230-40Yes
Estradiol 17β-GlucuronideUGT2B7, UGT1A1β-Glucuronidase5-502-470-80Yes
Estradiol 3-GlucuronideUGT1A1, UGT2B7β-Glucuronidase2-203-620-30Limited
Estradiol 3-Sulfate-17β-GlucuronideSULT1E1 + UGT2B7STS + β-Glucuronidase1-104-860-70Yes

The hydrolysis of estrogen conjugates involves specific enzymes that catalyze the removal of sulfate or glucuronide groups, enabling the regeneration of free estrogens. Steroid sulfatase demonstrates broad specificity for sulfated estrogens, while β-glucuronidase exhibits similar versatility for glucuronidated compounds [21] [12]. The coordinated action of these hydrolytic enzymes enables the conversion of conjugated estrogens back to their active forms, facilitating the maintenance of estrogen availability in target tissues.

The pharmacokinetic properties of estrogen conjugates vary considerably depending on the specific conjugate structure and substitution pattern. Estrone sulfate demonstrates the longest half-life among estrogen conjugates, ranging from 10-12 hours due to its stability and resistance to hepatic metabolism [25] [27]. The extended half-life of estrone sulfate enables it to serve as a circulating reservoir for estrogen, providing sustained hormone availability through enzymatic hydrolysis when required.

The tissue-specific distribution of conjugating and deconjugating enzymes creates localized differences in estrogen conjugate metabolism, enabling tissue-specific regulation of hormone availability. Liver tissue demonstrates high activities of both sulfotransferase and glucuronosyltransferase enzymes, facilitating rapid conjugation of circulating estrogens [4] [5]. Peripheral tissues exhibit variable enzyme expression patterns, with some tissues favoring sulfation while others demonstrate preferential glucuronidation pathways.

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

432.09126007 g/mol

Monoisotopic Mass

432.09126007 g/mol

Heavy Atom Count

28

UNII

SF3WLQ8DVX

Other CAS

3233-70-3

Wikipedia

Estradiol_disulfate

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Sulfates [ST0502]

Dates

Last modified: 02-18-2024

Explore Compound Types